molecular formula C7H5ClN2O B1428426 7-Chlorobenzo[d]isoxazol-3-amine CAS No. 927413-64-7

7-Chlorobenzo[d]isoxazol-3-amine

Cat. No. B1428426
CAS RN: 927413-64-7
M. Wt: 168.58 g/mol
InChI Key: VIGBJYXDYNXBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . This compound is used in research and is considered a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of 7-Chlorobenzo[d]isoxazol-3-amine consists of 16 atoms: 5 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . The InChI code for this compound is 1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) .


Physical And Chemical Properties Analysis

7-Chlorobenzo[d]isoxazol-3-amine is a solid at room temperature . It has a molecular weight of 168.58 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

7-Chlorobenzo[d]isoxazol-3-amine has been explored for its potential as an antimicrobial agent. The oxazole derivatives, to which this compound belongs, have shown effectiveness against a variety of bacterial strains. Researchers have synthesized various oxazole derivatives and tested them for their antimicrobial properties, finding promising results against pathogens like Staphylococcus aureus, Escherichia coli, and even fungal species such as Candida albicans .

Anticancer Potential

The compound’s utility in cancer research is significant due to the biological activities of oxazole derivatives. These compounds have been studied for their anticancer properties, with some derivatives showing the ability to inhibit the growth of cancer cells. The structural framework of oxazoles provides a basis for developing new therapeutic agents that could be used in oncology .

Neuroprotective Applications

In the field of neurology, 7-Chlorobenzo[d]isoxazol-3-amine derivatives have been evaluated for their neuroprotective effects. Specifically, they have been tested as inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme is a common strategy for managing the early stages of such diseases .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of isoxazole derivatives make them candidates for the development of new pain relief medications. By modulating inflammatory pathways, these compounds can potentially offer relief from chronic pain conditions without the side effects associated with traditional anti-inflammatory drugs .

Anticonvulsant Effects

Isoxazole derivatives, including 7-Chlorobenzo[d]isoxazol-3-amine, have been synthesized and pharmacologically evaluated for anticonvulsant activity. These compounds have shown promise as GABA uptake inhibitors, suggesting their potential use in the treatment of epilepsy and other seizure-related disorders .

Role in Medicinal Chemistry Synthesis

As a building block in medicinal chemistry, 7-Chlorobenzo[d]isoxazol-3-amine is valuable for the synthesis of new chemical entities. Its presence in a compound can significantly influence the biological activity, making it a key intermediate in the design of drugs with various therapeutic potentials .

Future Directions

The future directions in the research of 7-Chlorobenzo[d]isoxazol-3-amine and similar compounds seem to be focused on developing eco-friendly synthetic strategies . There is also a significant interest in exploring the diverse biological potential of isoxazole derivatives .

Mechanism of Action

Target of Action

The primary targets of 7-Chlorobenzo[d]isoxazol-3-amine are currently unknown. This compound is a heterocyclic aromatic compound , and it’s often used as a building block in the synthesis of more complex molecules . .

Mode of Action

As a building block, it’s likely that its mode of action is dependent on the larger molecule it’s incorporated into .

Pharmacokinetics

Its molecular weight is 168.58 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 7-Chlorobenzo[d]isoxazol-3-amine’s action are currently unknown. As a building block in chemical synthesis, its effects are likely dependent on the final compound it’s a part of .

properties

IUPAC Name

7-chloro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGBJYXDYNXBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenzo[d]isoxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorobenzo[d]isoxazol-3-amine
Reactant of Route 2
7-Chlorobenzo[d]isoxazol-3-amine
Reactant of Route 3
7-Chlorobenzo[d]isoxazol-3-amine
Reactant of Route 4
7-Chlorobenzo[d]isoxazol-3-amine
Reactant of Route 5
Reactant of Route 5
7-Chlorobenzo[d]isoxazol-3-amine
Reactant of Route 6
7-Chlorobenzo[d]isoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.